N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine ring system.
Introduction of the Difluorobenzyl Group: The 2,6-difluorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the benzodiazepine ring.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the benzodiazepine ring or the difluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its benzodiazepine core, which is known for its pharmacological activities.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with the central nervous system, similar to other benzodiazepines. It may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(2,6-difluorobenzyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to the presence of the difluorobenzyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
Molecular Formula |
C19H17F2N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C19H17F2N3O3/c20-13-5-3-6-14(21)12(13)10-22-17(25)9-8-16-19(27)23-15-7-2-1-4-11(15)18(26)24-16/h1-7,16H,8-10H2,(H,22,25)(H,23,27)(H,24,26) |
InChI Key |
VTLKPRIZMZWMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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